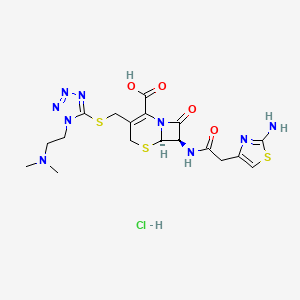

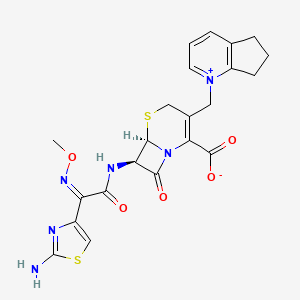

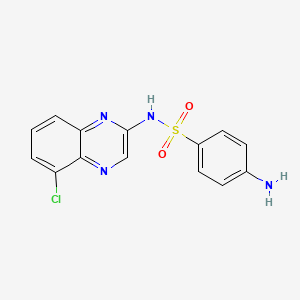

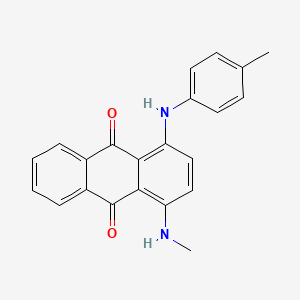

1-(Methylamino)-4-p-toluidinoanthraquinone

Vue d'ensemble

Description

The compound “1-(Methylamino)-4-p-toluidinoanthraquinone” is a derivative of anthraquinone, which is a polycyclic aromatic hydrocarbon. Anthraquinones are often used as dyes and have a variety of applications in industries such as textiles and paper .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amino groups, which can act as nucleophiles in various reactions. The anthraquinone core may also undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Anthraquinone derivatives often have high melting points and are typically crystalline solids at room temperature .Applications De Recherche Scientifique

Application 1: Photoinduced Charge Transfer in Pharmaceutical Products

- Summary of Application : 1-aminoanthraquinone and its derivatives are constituents of the chromophore of hypericin, which is naturally occurring in St. John’s wort and other plants of the Hypericum genus. Hypericin is used as a photosensitizer in photodynamical therapy of cancer and displays photoinduced virucidal (anti-viral, anti-retroviral) and antitumor activities .

- Methods of Application : The mechanism of intramolecular charge transfer and the following radiationless dynamics of the excited states of 1-aminoanthraquinone were investigated using steady state and time-resolved absorption spectroscopy combined with quantum chemical calculations .

- Results or Outcomes : Following photoexcitation with 460 nm, conformational relaxation via twisting of the amino group, charge transfer and the intersystem crossing (ISC) processes have been established to be the major relaxation pathways responsible for the ultrafast nonradiative of the excited S1 state . The timescale of twisted intra-molecular charge transfer (TICT) is measured to be 5 ps due to the conformational relaxation and a barrier on the S1 potential surface . The ISC from the S1 state to the triplet manifold is a main deactivation pathway with the decay time of 28 ps .

Application 2: Synthesis of Anthraquinone Dyes

- Summary of Application : 1-aminoanthraquinone is a key intermediate in the synthesis of anthraquinone dyes, which are the second most important type of dyes after azo dyes . These dyes are usually used where extreme properties and color fastness or special colors are required .

- Methods of Application : This study employed a continuous-flow method to synthesize 1-aminoanthraquinone safely and efficiently through the ammonolysis of 1-nitroanthraquinone at high temperatures . Various conditions such as reaction temperature, residence time, molar ratio of ammonia to 1-nitroanthraquinone, and water content were investigated .

- Results or Outcomes : The operation conditions for the continuous-flow ammonolysis were optimized, and 88% yield of 1-aminoanthraquinone could be achieved . The reliability of the developed process was evaluated by performing a 4-hour process stability test .

Application 3: Solubility Enhancement in Supercritical Carbon Dioxide

- Summary of Application : 1-aminoanthraquinone has the ability to increase the solubility of derivatives of anthraquinone in supercritical carbon dioxide .

- Methods of Application : This application involves the use of 1-aminoanthraquinone to enhance the solubility of anthraquinone derivatives in supercritical carbon dioxide .

- Results or Outcomes : The use of 1-aminoanthraquinone leads to an increase in the solubility of anthraquinone derivatives in supercritical carbon dioxide .

Application 4: Synthesis of Bromamic Acid

- Summary of Application : 1-aminoanthraquinone is used in the synthesis of bromamic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), which is an important intermediate product for many acid anthraquinone dyes .

- Methods of Application : 1-aminoanthraquinone can be synthesized industrially using anthraquinone-1-sulfonic acid and 1-nitroanthraquinone as starting materials . It can then be sulfonated with chlorosulfonic acid and subsequently brominated to obtain bromamic acid .

- Results or Outcomes : The synthesis of bromamic acid from 1-aminoanthraquinone provides a key intermediate for the production of a wide range of anthraquinone dyes .

Application 5: Ultrafast Solvation Dynamics of Dimethylsulfoxide

- Summary of Application : The intramolecular charge transfer (ICT) of 1-aminoanthraquinone in the excited state strongly depends on its solvent properties . The twisted geometry of its amino group has been recommended for the twisted ICT (TICT) state by recent theoretical works .

- Methods of Application : The transient Raman spectra of 1-aminoanthraquinone in a dimethylsulfoxide (DMSO) solution were reported by femtosecond stimulated Raman spectroscopy to provide clear experimental evidence for the TICT state of 1-aminoanthraquinone .

- Results or Outcomes : The ultrafast (~110 fs) TICT dynamics of 1-aminoanthraquinone were observed from the major vibrational modes of 1-aminoanthraquinone including the ν C-N + δ CH and ν C=O modes . The vibrational mode of solvent DMSO, ν S=O showed a decrease in intensity, especially in the hydrogen-bonded species of DMSO, which clearly shows that the solvation dynamics of DMSO, including hydrogen bonding, are crucial to understanding the reaction dynamics of 1-aminoanthraquinone with the ultrafast structural changes accompanying the TICT .

Orientations Futures

Propriétés

IUPAC Name |

1-(methylamino)-4-(4-methylanilino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2/c1-13-7-9-14(10-8-13)24-18-12-11-17(23-2)19-20(18)22(26)16-6-4-3-5-15(16)21(19)25/h3-12,23-24H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYXXSSJBOAGAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC)C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059583 | |

| Record name | 9,10-Anthracenedione, 1-(methylamino)-4-[(4-methylphenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Methylamino)-4-p-toluidinoanthraquinone | |

CAS RN |

128-85-8 | |

| Record name | 1-(Methylamino)-4-[(4-methylphenyl)amino]-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 61525 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Solvent Blue 11 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1-(methylamino)-4-[(4-methylphenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1-(methylamino)-4-[(4-methylphenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(methylamino)-4-[(4-methylphenyl)amino]anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.